N-(2,4-dimethylphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-(2,4-dimethylphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for various pharmacological applications.
Properties
Molecular Formula |
C22H23N5O |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H23N5O/c1-13-5-8-17(9-6-13)20-19(16(4)25-22-23-12-24-27(20)22)21(28)26-18-10-7-14(2)11-15(18)3/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25) |
InChI Key |
WAJRPCCTTHLAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Chemical Reactions Analysis
N-(2,4-dimethylphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizers such as NaOCl, Pb(OAc)4, and MnO2, as well as more environmentally friendly options like PIFA (PhI(OCOCF3)2) and I2/KI . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has numerous scientific research applications, particularly in medicinal chemistry. It exhibits various biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These activities make it a potential candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders. Additionally, it has applications in material sciences, where it is used in the design of efficient light-emitting materials for phosphorescent OLED devices .
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in the signaling pathways of various cytokines and growth factors . By inhibiting these kinases, the compound can modulate immune responses and reduce inflammation.
Comparison with Similar Compounds
Similar compounds to N-(2,4-dimethylphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidines and pyrazolopyrimidines. For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds are known for their biological activities and are used in the design of CDK2 targeting compounds . The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
